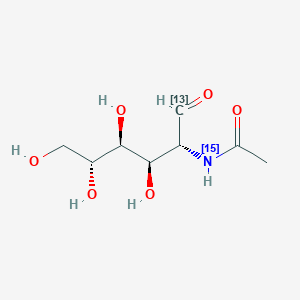

N-Acetyl-D-glucosamine-13C,15N

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H15NO6 |

|---|---|

Molecular Weight |

223.19 g/mol |

IUPAC Name |

N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxo(113C)hexan-2-yl]acetamide |

InChI |

InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8+/m0/s1/i2+1,9+1 |

InChI Key |

MBLBDJOUHNCFQT-SFVRJIQOSA-N |

Isomeric SMILES |

CC(=O)[15NH][C@@H]([13CH]=O)[C@H]([C@@H]([C@@H](CO)O)O)O |

Canonical SMILES |

CC(=O)NC(C=O)C(C(C(CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to N-Acetyl-D-glucosamine-13C,15N: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

N-Acetyl-D-glucosamine-13C,15N is a stable isotope-labeled monosaccharide that serves as a critical tool in metabolic research, proteomics, and drug development. As a derivative of glucose, N-acetyl-D-glucosamine (GlcNAc) is a fundamental building block for complex carbohydrates, including glycoproteins, proteoglycans, and glycosaminoglycans (GAGs).[1][2] The incorporation of heavy isotopes of carbon (¹³C) and nitrogen (¹⁵N) allows for the precise tracing and quantification of GlcNAc and its metabolic products in biological systems using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3]

This guide provides an in-depth overview of the properties of this compound, detailed experimental protocols for its use, and visualizations of its metabolic context and experimental applications.

Core Physicochemical Properties

The isotopically labeled this compound is chemically identical to its unlabeled counterpart but possesses a greater mass due to the incorporation of ¹³C and ¹⁵N isotopes. This mass shift is the basis for its utility as a metabolic tracer.

Table 1: Quantitative Data Summary for N-Acetyl-D-glucosamine and its Labeled Variants

| Property | N-Acetyl-D-glucosamine (Unlabeled) | N-Acetyl-α-D-glucosamine-¹³C₆,¹⁵N₁-phosphate, disodium salt |

| Synonyms | GlcNAc, 2-(acetylamino)-2-deoxy-D-glucose | - |

| CAS Number | 7512-17-6 | Not specified |

| Molecular Formula | C₈H₁₅NO₆ | ¹³C₆C₂H₁₄¹⁵NNa₂O₉P |

| Molecular Weight | 221.21 g/mol [4] | 352.10 g/mol |

| Appearance | White to off-white powder/crystal[1][5] | Solid |

| Melting Point | 196°C - 211°C[1][5] | Not specified |

| Solubility | Soluble in water (50 mg/mL)[1] | Not specified |

| Purity | ≥99% (HPLC)[1] | ≥95% (CP) |

| Isotopic Enrichment | Not Applicable | ≥99 atom % ¹³C, ≥98 atom % ¹⁵N |

| Storage Temperature | -20°C[1] | -20°C |

| pH (2% solution) | 6.0 - 7.5[5] | Not specified |

Applications in Research

The primary application of this compound is as a tracer in metabolic labeling experiments.[6][7][8] These studies are crucial for:

-

Metabolic Flux Analysis: Quantifying the rate at which GlcNAc is incorporated into various metabolic pathways, such as the hexosamine biosynthesis pathway (HBP).

-

Glycan and Glycoprotein Dynamics: Tracking the synthesis and turnover of complex carbohydrates and glycoproteins, which are essential for cell signaling, adhesion, and immune responses.[2]

-

Biomarker Discovery: Identifying and quantifying changes in glycosylation patterns associated with diseases like osteoarthritis and cancer.[9][10][11]

-

Drug Development: Assessing the impact of therapeutic agents on carbohydrate metabolism.

Stable isotope labeling with compounds like this compound offers a powerful method for studying the dynamics of biological systems in vivo and in vitro.[12]

Experimental Protocols

Metabolic Labeling of Chondrocytes with this compound for Glycosaminoglycan (GAG) Analysis

This protocol is a representative example of how this compound can be used to study the synthesis of sulfated glycosaminoglycans (sGAGs) in human articular chondrocytes, a key process in cartilage health and disease.[9]

1. Cell Culture and Treatment:

- Culture human articular chondrocytes in Dulbecco's Modified Eagle Medium (DMEM) containing 5 mM glucose and 2% fetal bovine serum.

- Incubate the cells until they reach the desired confluence.

- Replace the standard medium with a medium containing a specific concentration (e.g., 1-10 mM) of this compound.

- Incubate the cells for a defined period (e.g., 24-72 hours) to allow for the metabolic incorporation of the labeled monosaccharide.[9]

2. Isolation of Glycosaminoglycans:

- After the labeling period, harvest the cell culture supernatant and the cell lysate.

- Isolate the sGAGs from the supernatant and lysate using established methods, such as anion exchange chromatography.

3. Analysis by Mass Spectrometry:

- Depolymerize the isolated sGAGs into disaccharides using specific enzymes (e.g., chondroitinase ABC).

- Analyze the resulting disaccharides using liquid chromatography-mass spectrometry (LC-MS).

- The mass shift corresponding to the incorporation of ¹³C and ¹⁵N isotopes will allow for the differentiation and quantification of newly synthesized GAGs from the pre-existing unlabeled pool.

4. Data Analysis:

- Calculate the ratio of labeled to unlabeled GAGs to determine the rate of sGAG synthesis under the experimental conditions.

- Compare these rates across different experimental groups (e.g., control vs. drug-treated) to assess the effects on cartilage matrix production.

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the metabolic context and experimental utility of this compound.

Caption: The Hexosamine Biosynthesis Pathway and entry of labeled GlcNAc.

Caption: Experimental workflow for metabolic labeling with ¹³C,¹⁵N GlcNAc.

Caption: Relationship between isotopic labeling and analytical outcomes.

Safety and Handling

Based on the Safety Data Sheets (SDS) for N-Acetyl-D-glucosamine, the unlabeled compound is generally not classified as hazardous.[13][14] However, standard laboratory safety practices should always be followed.

-

Personal Protective Equipment: Wear appropriate protective equipment, including gloves, safety glasses, and a lab coat.[1][14]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[14] Ensure adequate ventilation.

-

Storage: Store in a tightly sealed container in a dry, cool place, typically at -20°C, as recommended.[1]

-

Toxicity: The unlabeled substance has low acute toxicity and is not considered a skin or eye irritant.[13] No sensitizing effects are known.[13]

While this information pertains to the unlabeled compound, the isotopic labeling with stable, non-radioactive isotopes does not alter the chemical reactivity or the toxicological profile of the molecule.

Conclusion

This compound is an indispensable tool for modern biomedical research. Its ability to act as a metabolic tracer enables detailed investigation into the complex world of glycobiology. By leveraging the analytical power of mass spectrometry and NMR, researchers can gain unprecedented insights into the synthesis, turnover, and function of essential glycoconjugates, paving the way for new diagnostic and therapeutic strategies in a variety of diseases.

References

- 1. N-Acetyl- D -glucosamine = 99 7512-17-6 [sigmaaldrich.com]

- 2. N-Acetylglucosamine: Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 4. N-ACETYL-beta-D-GLUCOSAMINE | C8H15NO6 | CID 24139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. theformulatorshop.com [theformulatorshop.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Differential metabolic effects of glucosamine and N-acetylglucosamine in human articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Evaluation of the effect of N-acetyl-glucosamine administration on biomarkers for cartilage metabolism in healthy individuals without symptoms of arthritis: A randomized double-blind placebo-controlled clinical study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An In Vivo Stable Isotope Labeling Method to Investigate Individual Matrix Protein Synthesis, Ribosomal Biogenesis, and Cellular Proliferation in Murine Articular Cartilage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sycos.co.kr [sycos.co.kr]

- 14. fishersci.com [fishersci.com]

The Principle of Stable Isotope Labeling with N-Acetyl-D-glucosamine-13C,15N: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the principles and applications of stable isotope labeling using ¹³C and ¹⁵N-labeled N-Acetyl-D-glucosamine (GlcNAc). This powerful technique is instrumental in the quantitative analysis of protein O-GlcNAcylation, a dynamic post-translational modification crucial in cellular signaling, metabolism, and disease pathogenesis. This document offers researchers, scientists, and drug development professionals a comprehensive overview of the metabolic pathways involved, detailed experimental protocols, and the interpretation of mass spectrometry data. Furthermore, it visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of this critical methodology.

Introduction to O-GlcNAcylation and Stable Isotope Labeling

O-linked β-N-acetylglucosaminylation (O-GlcNAcylation) is a dynamic and ubiquitous post-translational modification (PTM) involving the attachment of a single N-acetylglucosamine (GlcNAc) sugar to serine or threonine residues of nuclear, cytoplasmic, and mitochondrial proteins.[1][2][3] This process is regulated by the concerted action of two enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it.[2][4] O-GlcNAcylation plays a critical role in a myriad of cellular processes, including signal transduction, transcription, and metabolism.[1][2] Aberrant O-GlcNAcylation is implicated in numerous diseases, such as diabetes, cancer, and neurodegenerative disorders.[2][3]

Stable isotope labeling has emerged as a powerful tool for the quantitative analysis of O-GlcNAcylation. By introducing heavy isotopes, such as ¹³C and ¹⁵N, into the GlcNAc moiety, researchers can trace its incorporation into proteins and quantify changes in O-GlcNAcylation levels with high precision using mass spectrometry.[1][5][6] N-Acetyl-D-glucosamine-¹³C,¹⁵N serves as a metabolic precursor that is incorporated into the cellular UDP-GlcNAc pool, the sugar donor for OGT. This allows for the in vivo labeling of O-GlcNAcylated proteins, enabling the study of their dynamics and turnover.

Metabolic Incorporation of Labeled GlcNAc

The journey of exogenously supplied ¹³C,¹⁵N-GlcNAc into cellular glycoproteins is primarily governed by two key metabolic routes: the Hexosamine Biosynthesis Pathway (HBP) and the GlcNAc Salvage Pathway.

The Hexosamine Biosynthesis Pathway (HBP)

The HBP is the de novo synthesis route for UDP-GlcNAc, utilizing glucose and glutamine as primary substrates.[7][8][9][10] While direct labeling with ¹³C,¹⁵N-GlcNAc primarily utilizes the salvage pathway, understanding the HBP is crucial as it represents the endogenous source of UDP-GlcNAc that competes with the labeled precursor. The HBP integrates several major metabolic pathways, including glycolysis, amino acid metabolism, and nucleotide metabolism.[9][10][11]

The GlcNAc Salvage Pathway

The salvage pathway provides a more direct route for the incorporation of exogenous GlcNAc into the UDP-GlcNAc pool.[7][8] This pathway is of particular importance for stable isotope labeling experiments using labeled GlcNAc. N-acetylglucosamine kinase (NAGK) phosphorylates the imported ¹³C,¹⁵N-GlcNAc to ¹³C,¹⁵N-GlcNAc-6-phosphate.[7][8] This is subsequently converted to ¹³C,¹⁵N-GlcNAc-1-phosphate by a mutase and finally to ¹³C,¹⁵N-UDP-GlcNAc by UDP-N-acetylglucosamine pyrophosphorylase (UAP1/AGX1). This labeled UDP-GlcNAc is then used by OGT to modify target proteins.

Experimental Protocols

A typical workflow for studying O-GlcNAcylation using ¹³C,¹⁵N-GlcNAc involves metabolic labeling of cells, enrichment of O-GlcNAcylated proteins or peptides, and analysis by mass spectrometry.

Metabolic Labeling of Cells in Culture

-

Cell Culture: Culture cells in standard growth medium to the desired confluency. For quantitative experiments using SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture), cells are cultured in parallel in "light" (containing normal amino acids) and "heavy" (containing ¹³C and/or ¹⁵N-labeled arginine and lysine) media for at least five passages to ensure complete incorporation.[6][12][13][14]

-

Labeling: Replace the standard or "light" medium with medium supplemented with a specific concentration of ¹³C,¹⁵N-GlcNAc. The optimal concentration and labeling time should be determined empirically for each cell line and experimental goal.

-

Cell Harvest: After the desired labeling period, harvest the cells. It is crucial to include OGA inhibitors (e.g., PUGNAc or Thiamet-G) and phosphatase inhibitors in the lysis buffer to preserve the PTMs during sample processing.[15]

Enrichment of O-GlcNAcylated Proteins and Peptides

Due to the low stoichiometry of O-GlcNAcylation, an enrichment step is often necessary for comprehensive analysis.[5][16]

-

Lectin Affinity Chromatography: Wheat germ agglutinin (WGA) is a lectin that binds to GlcNAc and can be used to enrich for O-GlcNAcylated proteins or peptides.[5][16]

-

Antibody-based Enrichment: Specific antibodies that recognize the O-GlcNAc modification can be used for immunoprecipitation of O-GlcNAcylated proteins.[5]

-

Chemoenzymatic Labeling: This method involves the enzymatic transfer of a modified galactose analog (e.g., containing an azide or alkyne group) to the O-GlcNAc moiety using a mutant galactosyltransferase.[5][17][18] The modified glycan can then be tagged with a biotin probe via click chemistry, allowing for strong avidin-based enrichment.[17][18]

Mass Spectrometry Analysis

Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the primary analytical technique for identifying and quantifying O-GlcNAcylated peptides.

-

LC Separation: Enriched peptides are separated by reverse-phase liquid chromatography.

-

MS/MS Analysis: The mass spectrometer acquires high-resolution mass spectra of the eluting peptides (MS1 scan) and then fragments selected peptides to obtain sequence information (MS2 scan). The mass shift corresponding to the ¹³C and ¹⁵N isotopes in the GlcNAc moiety allows for the differentiation between labeled and unlabeled peptides.

-

Data Analysis: Specialized software is used to identify the peptide sequences, locate the O-GlcNAcylation sites, and quantify the relative abundance of the labeled and unlabeled forms.

Quantitative Data Presentation

The use of ¹³C,¹⁵N-GlcNAc labeling enables the precise quantification of O-GlcNAcylation dynamics. Below are examples of how quantitative data can be presented.

| Protein | O-GlcNAc Site | Turnover Rate (k) | Reference |

| Nucleoporin p62 | Ser270 | 0.023 h⁻¹ | [1][19] |

| Casein kinase II | Thr345 | 0.015 h⁻¹ | [1][19] |

| Host cell factor 1 | Ser1150 | - | [16] |

Table 1: Experimentally Determined O-GlcNAc Turnover Rates. This table summarizes the turnover rates of O-GlcNAcylation on specific protein sites as determined by stable isotope labeling experiments.

| Condition | Upregulated Phosphosites | Downregulated Phosphosites | Total Phosphosites Quantified | Reference |

| OGT Deletion | 232 | 133 | 5529 | [2][20] |

| Elevated O-GlcNAc | 148 | 280 | 711 | [21] |

Table 2: Crosstalk between O-GlcNAcylation and Phosphorylation. This table presents quantitative data on the changes in protein phosphorylation in response to altered O-GlcNAcylation levels, highlighting the extensive interplay between these two PTMs.

O-GlcNAcylation in Signaling Pathways

O-GlcNAcylation is a key regulator of numerous signaling pathways, often in competition or in concert with phosphorylation.

Insulin Signaling

O-GlcNAcylation has a well-established role in modulating insulin signaling, often leading to insulin resistance when elevated.[3][4][7][8][22] Key components of the insulin signaling pathway, including the insulin receptor substrate (IRS), PI3K, and Akt, are known to be O-GlcNAcylated, which can attenuate their activity.[4][7][8]

Conclusion

Stable isotope labeling with N-Acetyl-D-glucosamine-¹³C,¹⁵N is a powerful and indispensable technique for the in-depth investigation of protein O-GlcNAcylation. It provides a means to quantitatively assess the dynamics of this crucial post-translational modification, offering valuable insights into its regulatory roles in complex biological processes and its implications in various diseases. The methodologies and principles outlined in this guide are intended to equip researchers with the foundational knowledge required to effectively design, execute, and interpret experiments in this exciting and rapidly evolving field.

References

- 1. A Novel Quantitative Mass Spectrometry Platform for Determining Protein O-GlcNAcylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Mass Spectrometry for O-GlcNAcylation [frontiersin.org]

- 6. Recent development of analytical methods for disease-specific protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The Hexosamine Biosynthesis Pathway: Regulation and Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]

- 12. Chemical Arsenal for the Study of O-GlcNAc [mdpi.com]

- 13. info.gbiosciences.com [info.gbiosciences.com]

- 14. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 15. Analysis of Protein O-GlcNAcylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Methods for Enrichment and Assignment of N-Acetylglucosamine Modification Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. profiles.wustl.edu [profiles.wustl.edu]

- 20. Quantitative phosphoproteomics reveals crosstalk between phosphorylation and O-GlcNAc in the DNA damage response pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pnas.org [pnas.org]

- 22. The Hexosamine Signaling Pathway: O-GlcNAc cycling in feast or famine - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Purification of N-Acetyl-D-glucosamine-¹³C,¹⁵N for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the methodologies for the synthesis and purification of N-Acetyl-D-glucosamine-¹³C,¹⁵N, a critical isotopically labeled monosaccharide for tracing metabolic pathways and advancing drug development. This document provides a comprehensive overview of both chemoenzymatic and metabolic labeling approaches, complete with detailed experimental protocols, data presentation in tabular format, and visual diagrams of key pathways and workflows.

Introduction

N-Acetyl-D-glucosamine (GlcNAc) is a fundamental monosaccharide derivative of glucose, playing a pivotal role in various biological processes. It is a key component of glycoproteins, proteoglycans, and glycosaminoglycans (GAGs)[1]. The isotopically labeled form, N-Acetyl-D-glucosamine-¹³C,¹⁵N, serves as a powerful tool in metabolic research, particularly in studying the hexosamine biosynthesis pathway (HBP) and post-translational modifications like O-GlcNAcylation. Stable isotope labeling allows for the tracing of molecules through complex biological systems using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

This guide outlines two primary strategies for obtaining N-Acetyl-D-glucosamine-¹³C,¹⁵N: a chemoenzymatic synthesis approach for producing the pure compound, and a metabolic labeling approach for in situ generation within cultured cells.

Chemoenzymatic Synthesis of N-Acetyl-D-glucosamine-¹³C,¹⁵N

Synthesis Workflow

The proposed chemoenzymatic synthesis pathway is a multi-step process that begins with commercially available stable isotope precursors.

Experimental Protocol

The following protocol is a proposed methodology based on analogous chemoenzymatic syntheses.

Materials:

-

Uniformly labeled ¹³C D-glucose ([U-¹³C₆]-D-glucose)

-

¹⁵N Ammonium Chloride (¹⁵NH₄Cl)

-

ATP (Adenosine triphosphate)

-

Acetyl-CoA

-

Glucosamine-6-phosphate synthase (Gfa1)

-

N-acetylglucosamine-phosphate mutase (Agm1)

-

UDP-N-acetylglucosamine pyrophosphorylase (Uap1)

-

Appropriate buffers, cofactors (e.g., MgCl₂)

-

Ion-exchange resins (e.g., Dowex series)

-

HPLC system with a suitable column (e.g., amino column)

Procedure:

-

Enzymatic synthesis of [U-¹³C₆]-D-glucosamine-6-phosphate:

-

Incubate [U-¹³C₆]-D-glucose with ATP and hexokinase to produce [U-¹³C₆]-D-glucose-6-phosphate.

-

In a one-pot reaction, combine the [U-¹³C₆]-D-glucose-6-phosphate with glutamine (synthesized from ¹⁵NH₄Cl and α-ketoglutarate) and glucosamine-6-phosphate synthase. This enzyme will transfer the amino group from glutamine to fructose-6-phosphate (isomerized from glucose-6-phosphate) to yield [U-¹³C₆, ¹⁵N]-D-glucosamine-6-phosphate.

-

-

N-Acetylation:

-

The resulting [U-¹³C₆, ¹⁵N]-D-glucosamine-6-phosphate is then reacted with acetyl-CoA in the presence of glucosamine-6-phosphate N-acetyltransferase (GNA1) to produce N-acetyl-D-glucosamine-¹³C,¹⁵N-6-phosphate.

-

The phosphate group is subsequently removed by a phosphatase to yield the final product.

-

Purification

Purification of the final product is critical to remove unreacted starting materials, enzymes, and byproducts. A multi-step chromatographic approach is recommended.

Purification Workflow:

Detailed Purification Protocol:

-

Enzyme Removal: The reaction mixture is first subjected to ultrafiltration to remove the enzymes used in the synthesis.

-

Ion-Exchange Chromatography: The filtrate is then passed through a cation-exchange column (e.g., Dowex 50W H⁺ form) to remove any remaining positively charged molecules.

-

Anion-Exchange Chromatography: Subsequently, an anion-exchange column (e.g., Dowex 1x8 formate form) is used to remove negatively charged species, including any remaining phosphorylated intermediates.

-

Size-Exclusion Chromatography: Desalting and removal of small molecule impurities can be achieved using a size-exclusion column (e.g., Sephadex G-10).

-

High-Performance Liquid Chromatography (HPLC): Final purification to achieve high purity is performed using preparative HPLC, often with an amino-propyl bonded silica column.

Quantitative Data

The following table summarizes expected quantitative data based on similar chemoenzymatic syntheses of isotopically labeled sugars.

| Parameter | Expected Value |

| Overall Yield | 30-50% |

| ¹³C Isotopic Enrichment | >98% |

| ¹⁵N Isotopic Enrichment | >98% |

| Chemical Purity (Post-HPLC) | >99% |

| Characterization | ¹H NMR, ¹³C NMR, Mass Spectrometry |

Metabolic Labeling of N-Acetyl-D-glucosamine-¹³C,¹⁵N in Cell Culture

For many applications, particularly in studying protein O-GlcNAcylation dynamics, it is advantageous to label GlcNAc in situ through metabolic incorporation of stable isotope precursors. This approach involves growing cells in a medium where glucose and glutamine are replaced with their ¹³C and ¹⁵N labeled counterparts, respectively.

Metabolic Labeling Workflow

The hexosamine biosynthesis pathway (HBP) is the primary route for the synthesis of UDP-GlcNAc, the donor substrate for O-GlcNAcylation.

Experimental Protocol for Metabolic Labeling

This protocol is a general guideline for the metabolic labeling of mammalian cells.

Materials:

-

Mammalian cell line of interest

-

Glucose-free and Glutamine-free cell culture medium (e.g., DMEM)

-

Dialyzed Fetal Bovine Serum (FBS)

-

[U-¹³C₆]-D-glucose

-

[²H₅, ¹⁵N₂]-L-glutamine (or other ¹⁵N-labeled glutamine)

-

Standard cell culture reagents and equipment

-

Lysis buffer

-

Mass spectrometer for metabolite analysis

Procedure:

-

Cell Culture Preparation: Culture cells to the desired confluency in standard growth medium.

-

Medium Exchange: Aspirate the standard medium and wash the cells once with phosphate-buffered saline (PBS).

-

Labeling Medium: Add the labeling medium, which is the base medium supplemented with dialyzed FBS, [U-¹³C₆]-D-glucose (at the same concentration as standard glucose), and ¹⁵N-labeled glutamine (at the same concentration as standard glutamine).

-

Incubation: Incubate the cells for a period sufficient to achieve steady-state labeling of the intracellular UDP-GlcNAc pool. This time will vary depending on the cell line's doubling time and metabolic rate but is typically between 24 and 72 hours.

-

Cell Lysis and Metabolite Extraction: After incubation, wash the cells with cold PBS and lyse them using a suitable buffer. Extract the metabolites using a cold solvent mixture (e.g., 80% methanol).

-

Analysis: Analyze the cell extracts by LC-MS/MS or GC-MS to determine the isotopic enrichment of N-Acetyl-D-glucosamine and related metabolites.

Quantitative Data for Metabolic Labeling

The efficiency of metabolic labeling can be assessed by measuring the isotopic enrichment in key metabolites.

| Metabolite | Expected ¹³C Enrichment | Expected ¹⁵N Enrichment |

| Glucose-6-phosphate | >95% | N/A |

| Glutamine | N/A | >95% |

| UDP-N-acetylglucosamine | >90% | >90% |

Conclusion

The synthesis and purification of N-Acetyl-D-glucosamine-¹³C,¹⁵N, as well as its generation through metabolic labeling, are essential techniques for researchers in the fields of glycobiology, metabolism, and drug discovery. The chemoenzymatic approach provides a source of pure, labeled standard for quantitative studies, while metabolic labeling allows for the dynamic tracing of GlcNAc through cellular pathways. The methodologies and data presented in this guide offer a comprehensive resource for the successful application of this powerful research tool.

References

An In-depth Technical Guide to Metabolic Flux Analysis with Isotopically Labeled Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction to Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of metabolic reactions within a biological system.[1][2] Unlike other 'omics' technologies that provide static snapshots of molecular concentrations, MFA provides a dynamic view of cellular metabolism, revealing how cells convert nutrients into energy, biomass, and other metabolites.[2][3] This quantitative understanding of metabolic pathway activity is crucial for applications in metabolic engineering, biotechnology, and the study of diseases such as cancer.[1][4]

The core of MFA lies in the use of stable isotope tracers, most commonly carbon-13 (¹³C) or nitrogen-15 (¹⁵N), to label central metabolites.[5][6] By introducing a substrate (e.g., ¹³C-labeled glucose) into a cell culture, the labeled atoms are incorporated into downstream metabolites throughout the metabolic network.[7][8] The specific pattern of isotope incorporation, known as the isotopomer distribution, is a direct consequence of the relative activities of the interconnected metabolic pathways.[9] By measuring these isotopomer distributions using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, and then applying computational modeling, it is possible to infer the intracellular metabolic fluxes.[5][10][11]

This guide provides a comprehensive overview of the principles, experimental protocols, and data analysis workflows involved in conducting MFA with isotopically labeled compounds.

Core Principles of Isotopic Labeling in MFA

The fundamental principle of MFA is that the distribution of isotopes in metabolic intermediates is determined by the fluxes through the metabolic network.[9][12] When a cell is fed a specifically labeled substrate, the labeled atoms are distributed throughout the metabolic network according to the stoichiometry and rates of the enzymatic reactions.

For instance, if glucose labeled with ¹³C at the first carbon position ([1-¹³C]glucose) is supplied to cells, the label will be transferred to metabolites in glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. The relative amount of ¹³C found in different positions of downstream metabolites provides quantitative information about the relative fluxes through these converging pathways.[9]

There are two main experimental approaches in MFA:

-

Stationary (Steady-State) MFA: This is the most common approach and assumes that the cells are in a metabolic and isotopic steady state.[2] This means that the intracellular metabolite concentrations and the isotopic labeling patterns are constant over time.[2]

-

Isotopically Non-Stationary MFA (INST-MFA): This method analyzes the dynamic changes in isotopic labeling over time as the tracer is introduced.[1] INST-MFA can provide additional information about intracellular metabolite pool sizes and can be applied to systems that do not reach a steady state.[1]

Experimental Design and Workflow

A typical MFA experiment follows a well-defined workflow, from the initial experimental design to the final flux quantification. Careful planning and execution at each stage are critical for obtaining high-quality, interpretable data.

Experimental Protocols

This protocol is a generalized procedure for labeling adherent mammalian cells. Modifications will be necessary for suspension cells or different organisms like E. coli.

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or T-25 flasks) at a density that will result in approximately 80% confluency at the time of the experiment.

-

Growth Medium: Culture cells in their standard growth medium until they reach the desired confluency.

-

Isotope Labeling Medium: Prepare a labeling medium that is identical to the standard growth medium but with the unlabeled primary carbon source (e.g., glucose) replaced by its isotopically labeled counterpart (e.g., [U-¹³C₆]glucose).

-

Labeling Initiation: Aspirate the standard growth medium from the cells and wash them once with pre-warmed phosphate-buffered saline (PBS). Add the pre-warmed isotope labeling medium to the cells.

-

Incubation: Return the cells to the incubator and culture for a sufficient duration to achieve isotopic steady state. This time can vary depending on the cell type and the specific metabolic pathways being investigated, but it is often in the range of 6 to 24 hours.

Rapidly quenching metabolic activity is crucial to prevent changes in metabolite levels during sample processing.

-

Quenching: Aspirate the labeling medium. Immediately add a cold quenching solution, such as 80:20 methanol:water at -80°C, to the culture vessel. This will simultaneously halt enzymatic reactions and lyse the cells.

-

Scraping and Collection: Use a cell scraper to detach the cells from the vessel surface in the presence of the quenching solution. Transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Extraction: Vortex the cell suspension vigorously and then centrifuge at a high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cellular debris.

-

Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new pre-chilled tube.

-

Drying: Dry the metabolite extract, for example, using a vacuum concentrator (e.g., SpeedVac). The dried extract can be stored at -80°C until analysis.

The two primary analytical techniques for measuring isotopomer distributions are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Mass Spectrometry (MS):

-

Sample Preparation: The dried metabolite extract is typically derivatized to increase the volatility and thermal stability of the metabolites for gas chromatography-mass spectrometry (GC-MS) analysis. For liquid chromatography-mass spectrometry (LC-MS), the extract is usually reconstituted in a suitable solvent.

-

Instrumentation: A GC-MS or LC-MS system is used to separate the individual metabolites and then detect the mass-to-charge ratio (m/z) of the parent ion and its isotopologues. The relative abundances of the different isotopologues provide the mass isotopomer distribution (MID).

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: The dried metabolite extract is reconstituted in a suitable deuterated solvent (e.g., D₂O) containing a chemical shift reference standard.

-

Instrumentation: A high-field NMR spectrometer is used to acquire one-dimensional (¹H, ¹³C) or two-dimensional (e.g., ¹H-¹³C HSQC) spectra. NMR can provide detailed information about the specific positions of the labeled atoms within a molecule.[10]

-

Data Presentation: Quantitative Flux Maps

The output of an MFA study is a flux map, which is a quantitative representation of the rates of all the reactions in the metabolic model. These fluxes are typically reported in units of molar amount per unit of biomass per unit of time (e.g., mmol/gDCW/h). The following tables present example flux data from MFA studies in Escherichia coli and a mammalian cell line.

Table 1: Central Carbon Metabolism Fluxes in Escherichia coli

This table shows the metabolic fluxes in the central carbon metabolism of E. coli grown on glucose. The fluxes are normalized to a glucose uptake rate of 100.

| Reaction/Pathway | Abbreviation | Flux (Relative to Glucose Uptake) |

| Glucose Uptake | GLCpts | 100.0 |

| Glycolysis (Glucose-6-P to Pyruvate) | EMP | 75.2 |

| Pentose Phosphate Pathway (Oxidative) | PPP | 24.8 |

| Tricarboxylic Acid (TCA) Cycle | TCA | 55.6 |

| Anaplerosis (PEP to Oxaloacetate) | PPC | 15.3 |

| Acetate Secretion | AC | 10.1 |

Data adapted from representative MFA studies of E. coli.

Table 2: Metabolic Fluxes in a Mammalian Cell Line

This table presents key metabolic fluxes in a mammalian cell line, highlighting differences between normal and cancerous metabolic states. Fluxes are normalized to the glucose uptake rate.

| Flux | Normal Cells | Cancer Cells |

| Glucose Uptake | 100 | 100 |

| Lactate Production | 15 | 85 |

| Flux through Pyruvate Dehydrogenase | 80 | 10 |

| Glutamine Uptake | 20 | 50 |

| Flux through TCA Cycle (from Acetyl-CoA) | 75 | 5 |

| Flux through Reductive Carboxylation | <1 | 15 |

Data are illustrative and based on general findings in cancer metabolism research.[13]

Visualization of Metabolic Pathways and Isotope Labeling

Visualizing the flow of labeled carbons through a metabolic network is essential for understanding the principles of MFA. The following diagram illustrates the fate of ¹³C atoms from uniformly labeled glucose ([U-¹³C₆]glucose) as they pass through glycolysis and enter the TCA cycle.

In this simplified representation, the six carbons of glucose are converted into two three-carbon pyruvate molecules. One carbon from each pyruvate is lost as CO₂ during the conversion to acetyl-CoA, which then enters the TCA cycle. The remaining two labeled carbons from acetyl-CoA combine with the four-carbon oxaloacetate to form citrate. As the cycle progresses, two more carbons are lost as CO₂, and the positions of the labeled carbons are scrambled. By measuring the isotopomer distribution of the TCA cycle intermediates, the influx of carbons from different sources can be quantified.

Computational Modeling and Flux Estimation

The final step in MFA is to use the experimentally determined isotopomer distributions to estimate the intracellular fluxes. This is achieved through computational modeling.

The computational process involves the following components:

-

A Stoichiometric Model: This is a mathematical representation of the metabolic network, defining the relationships between metabolites and reactions.

-

Atom Transition Maps: These maps describe how the atoms of a substrate are rearranged in a given enzymatic reaction.

-

Experimental Data: This includes the measured isotopomer distributions and any measured extracellular fluxes (e.g., glucose uptake and lactate secretion rates).

-

Flux Estimation Algorithm: An optimization algorithm is used to find the set of fluxes that best explains the experimental data. The algorithm iteratively simulates the isotopomer distributions for a given set of fluxes and compares them to the measured data, minimizing the difference between the simulated and experimental values.

Several software packages are available for performing MFA calculations, such as INCA, 13CFLUX2, and Metran.[4]

Conclusion

Metabolic Flux Analysis using isotopically labeled compounds is a powerful and indispensable tool in modern systems biology and metabolic engineering.[2] It provides unparalleled quantitative insights into the functioning of metabolic networks, enabling researchers to understand how cells respond to genetic and environmental perturbations. For drug development professionals, MFA can be instrumental in identifying novel drug targets, elucidating mechanisms of drug action, and understanding the metabolic reprogramming that is a hallmark of many diseases, including cancer. As analytical and computational tools continue to advance, the scope and precision of MFA will undoubtedly expand, further solidifying its role as a cornerstone of metabolic research.

References

- 1. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]

- 2. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Flux analysis and control of the central metabolic pathways in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Central Carbon Metabolism Analysis Service - Creative Proteomics [creative-proteomics.com]

- 9. researchgate.net [researchgate.net]

- 10. Nuclear magnetic resonance methods for metabolic fluxomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. NMR-Based Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

- 12. Quantitative Metabolomics and Instationary 13C-Metabolic Flux Analysis Reveals Impact of Recombinant Protein Production on Trehalose and Energy Metabolism in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Architecture and Robustness of Dual-Labeled N-Acetylglucosamine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the chemical structure and stability of dual-labeled N-acetylglucosamine (GlcNAc) analogs, pivotal tools in glycoscience research and drug development. While the concept of a single GlcNAc molecule bearing two distinct labels exists, the predominant and more established approach in the field involves "dual-labeling strategies." These strategies utilize two different populations of singly-labeled GlcNAc analogs to simultaneously probe distinct biological processes. This guide will focus on the most common of these analogs, providing a comprehensive overview of their chemical properties, stability, and the experimental workflows for their application.

Chemical Structure of Commonly Employed Labeled GlcNAc Analogs

The workhorses of metabolic glycoengineering involving GlcNAc are peracetylated monosaccharides modified with bioorthogonal functional groups, primarily azides and alkynes. The acetate esters enhance cell permeability, and once inside the cell, they are removed by non-specific esterases to liberate the active sugar analog.

1.1. Azido-Modified GlcNAc (Ac4GlcNAz)

N-azidoacetylglucosamine, tetraacylated (Ac4GlcNAz) is a widely used analog of N-acetylglucosamine (GlcNAc).[1] An azido group is incorporated at the N-acetyl position, providing a bioorthogonal handle for subsequent ligation reactions.

1.2. Alkynyl-Modified GlcNAc (Ac4GlcNAlk)

A complementary analog to Ac4GlcNAz is the alkynyl-modified version, N-pentynoyl-glucosamine, tetraacylated (Ac4GlcNAlk). This molecule contains a terminal alkyne on the N-acyl side chain, which can react with azide-modified probes.

Synthesis of Labeled GlcNAc Analogs

The synthesis of these labeled GlcNAc precursors is a critical aspect of their application. While detailed, step-by-step protocols are often found within the supplementary information of primary research articles, the general synthetic strategies are well-established.

2.1. Synthesis of N-azidoacetylglucosamine, tetraacylated (Ac4GlcNAz)

A common route to Ac4GlcNAz involves the N-acylation of glucosamine with an azido-activated acyl donor, followed by peracetylation of the hydroxyl groups. Commercial suppliers also provide readily available Ac4GlcNAz.[2][3][4]

2.2. Synthesis of Bifunctional Probes

While less common, the synthesis of single monosaccharide probes with two different labels (e.g., a fluorophore and an affinity tag) has been reported. These are often custom syntheses tailored for specific applications. For example, bifunctional fluorescent probes have been developed for protein labeling, and these synthetic strategies could be adapted for monosaccharides.[5][6]

Stability of Labeled GlcNAc Analogs

The stability of these chemical reporters under experimental and physiological conditions is paramount for the reliability of labeling studies.

3.1. Storage and Handling

Commercial suppliers of Ac4GlcNAz recommend long-term storage at -80°C (for up to 6 months) or -20°C (for up to 1 month) to ensure stability.[7]

3.2. Stability in Physiological Conditions

Quantitative data on the half-life and degradation pathways of Ac4GlcNAz and Ac4GlcNAlk in physiological buffers or cell culture media is not extensively documented in publicly available literature. However, the widespread and successful use of these compounds in multi-day cell culture experiments suggests a high degree of stability under these conditions.

Some studies have investigated the stability of related azido-modified sugars. For instance, C-6-azido-NAG-thiazoline has been shown to decompose at a pH below 6.[8] It is also known that Ac4GlcNAz can be metabolically converted to Ac4GalNAz, which could be a consideration in certain experimental designs.[9]

Table 1: Summary of Stability Data for Labeled GlcNAc Analogs

| Compound | Condition | Stability Data | Citation(s) |

| Ac4GlcNAz | -80°C | Stable for up to 6 months | [7] |

| Ac4GlcNAz | -20°C | Stable for up to 1 month | [7] |

| C-6-azido-NAG-thiazoline | pH < 6 | Decomposes | [8] |

Experimental Protocols and Workflows

The application of dual-labeled GlcNAc strategies typically involves metabolic labeling of cells, followed by bioorthogonal ligation to reporter tags.

4.1. Metabolic Labeling of Cells with Ac4GlcNAz

A general protocol for metabolic labeling involves incubating cells with the peracetylated sugar analog, which is taken up by the cells and incorporated into glycans.

-

Preparation of Stock Solution : Dissolve Ac4GlcNAz in a suitable solvent like DMSO to create a concentrated stock solution.

-

Cell Culture : Culture cells in appropriate media. For labeling, add the Ac4GlcNAz stock solution to the media to a final concentration typically in the range of 25-75 µM.[10]

-

Incubation : Incubate the cells for a period of time sufficient for metabolic incorporation, which can range from hours to several days depending on the cell type and experimental goals.[11]

4.2. Dual-Labeling Experimental Workflow

A common dual-labeling strategy involves the use of two different GlcNAc analogs with orthogonal reactive handles, such as an azide and an alkyne. This allows for the sequential or simultaneous labeling of two different molecular targets.

Figure 1. A representative workflow for a dual-labeling experiment using two orthogonal GlcNAc analogs.

Signaling Pathways and Metabolic Incorporation

Labeled GlcNAc analogs enter endogenous metabolic pathways to be incorporated into glycoproteins. Understanding these pathways is crucial for interpreting experimental results.

5.1. The Hexosamine Biosynthetic Pathway (HBP)

Ac4GlcNAz, after deacetylation, enters the hexosamine biosynthetic pathway and is converted to UDP-GlcNAz. This activated sugar donor is then used by O-GlcNAc transferase (OGT) to modify nuclear and cytoplasmic proteins.

Figure 2. Metabolic incorporation of Ac4GlcNAz via the hexosamine salvage pathway.

Conclusion

Dual-labeled GlcNAc strategies, primarily through the use of singly-labeled analogs with orthogonal reactivity, are powerful methods for the study of glycosylation in complex biological systems. While the synthesis of single GlcNAc molecules with two distinct labels is feasible, it is not a mainstream approach. The stability of the commonly used azido- and alkynyl-modified GlcNAc analogs is sufficient for most cell-based experiments, although more quantitative data on their kinetics under physiological conditions would be beneficial to the field. The experimental workflows and metabolic pathways described herein provide a foundational understanding for researchers, scientists, and drug development professionals seeking to leverage these important chemical tools.

References

- 1. Tools for functional dissection of site-specific O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. vectorlabs.com [vectorlabs.com]

- 3. N-Azidoacetylglucosamine-tetraacylated 95% | 98924-81-3 [sigmaaldrich.com]

- 4. N-azidoacetylglucosamine-tetraacylated (Ac4GlcNAz) - CD Bioparticles [cd-bioparticles.net]

- 5. Innovative synthesis and purification method of fluorescent and bifunctional substrates for self-labelling protein tags - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Inhibition of GlcNAc-Processing Glycosidases by C-6-Azido-NAG-Thiazoline and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. lumiprobe.com [lumiprobe.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to N-Acetyl-D-glucosamine-13C,15N for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available N-Acetyl-D-glucosamine labeled with stable isotopes of carbon (13C) and nitrogen (15N). This powerful research tool is invaluable for a range of applications, from metabolic flux analysis to quantitative proteomics. This document outlines the key suppliers, product specifications, relevant biological pathways, and detailed experimental workflows to facilitate its effective use in the laboratory.

Commercial Availability of N-Acetyl-D-glucosamine-13C,15N

A variety of isotopically labeled N-Acetyl-D-glucosamine (GlcNAc) species are available from several reputable suppliers. These products differ in their labeling patterns, isotopic enrichment, purity, and available quantities. The following table summarizes the offerings from key commercial vendors to aid in the selection of the most appropriate reagent for specific research needs.

| Supplier | Product Description | Isotopic Labeling | Isotopic Enrichment | Purity | Catalog Number |

| Sigma-Aldrich | N-Acetyl-α-D-glucosamine-13C6, 15N 1-phosphate, disodium salt | Uniformly 13C-labeled glucose backbone, single 15N-labeled acetyl group | ≥99 atom % 13C, ≥98 atom % 15N | ≥95% (CP) | Custom |

| Biosynth | N-Acetyl-D-[UL-13C6,15N]glucosamine | Uniformly 13C-labeled glucose backbone, single 15N-labeled acetyl group | Not specified | >99% | MA15631 |

| Omicron Biochemicals Inc. | N-acetyl-D-[UL-13C6;15N]glucosamine | Uniformly 13C-labeled glucose backbone, single 15N-labeled acetyl group | Not specified | High Purity | GLC-051 |

| N-acetyl-D-[6-13C;15N]glucosamine | 13C at the 6th position of the glucose backbone, single 15N-labeled acetyl group | Not specified | High Purity | GLC-153 | |

| MedChemExpress | This compound | Specific positions of 13C and 15N labeling not detailed | Not specified | Not specified | HY-A0132S |

| N-Acetyl-D-glucosamine-13C2,15N | Two 13C atoms and one 15N atom | Not specified | Not specified | HY-A0132S10 | |

| Cambridge Isotope Laboratories, Inc. | N-Acetylglucosamine (15N, 98%) | Single 15N-labeled acetyl group | 98% | ≥98% | NLM-8810 |

Biological Significance and Applications

N-Acetyl-D-glucosamine is a fundamental monosaccharide that plays a central role in various biological processes. It is a key building block for the biosynthesis of glycoproteins, proteoglycans, and other complex carbohydrates. The use of 13C and 15N labeled GlcNAc allows researchers to trace its metabolic fate and quantify its incorporation into macromolecules.

The Hexosamine Biosynthetic Pathway

A primary metabolic route for GlcNAc is the Hexosamine Biosynthetic Pathway (HBP). This pathway integrates glucose, amino acid, fatty acid, and nucleotide metabolism to produce UDP-N-acetylglucosamine (UDP-GlcNAc), the activated form of GlcNAc used in glycosylation reactions. By supplying cells with 13C,15N-labeled GlcNAc, researchers can bypass the initial steps of the HBP and directly study the downstream processes of glycosylation and O-GlcNAcylation.

Experimental Protocols

The utilization of 13C,15N-labeled N-Acetyl-D-glucosamine in research typically involves metabolic labeling of cells in culture, followed by downstream analysis, most commonly by mass spectrometry.

Metabolic Labeling of Cultured Cells

Objective: To incorporate 13C,15N-GlcNAc into the cellular glycoproteome for subsequent analysis.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

Procedure:

-

Cell Culture: Culture cells to the desired confluency (typically 70-80%) in standard complete medium.

-

Media Preparation: Prepare the labeling medium by supplementing the base medium with dialyzed FBS and the desired concentration of this compound. The optimal concentration should be determined empirically but often ranges from 50 µM to 1 mM.

-

Labeling: Remove the standard culture medium, wash the cells once with sterile PBS, and then add the prepared labeling medium.

-

Incubation: Incubate the cells for a period sufficient to allow for significant incorporation of the labeled GlcNAc. This duration can range from 24 to 72 hours, depending on the cell type and the turnover rate of the glycoproteins of interest.

-

Cell Lysis: After the labeling period, wash the cells twice with ice-cold PBS and then lyse the cells directly on the plate with an appropriate lysis buffer.

-

Protein Quantification: Collect the cell lysate and determine the protein concentration using a standard protein assay. The samples are now ready for downstream applications such as SDS-PAGE, Western blotting, or mass spectrometry-based proteomics.

Sample Preparation for Mass Spectrometry

Objective: To prepare labeled cell lysates for proteomic analysis to identify and quantify glycoproteins.

Materials:

-

Labeled cell lysate

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Ammonium bicarbonate buffer

-

C18 solid-phase extraction (SPE) cartridges

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Reduction and Alkylation: To the protein lysate, add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes. Cool to room temperature and then add IAA to a final concentration of 20 mM, followed by incubation in the dark for 30 minutes.

-

Proteolytic Digestion: Dilute the protein sample with ammonium bicarbonate buffer to reduce the concentration of detergents. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

-

Desalting: Acidify the peptide solution with TFA. Desalt the peptides using C18 SPE cartridges according to the manufacturer's instructions. Elute the peptides with a solution of ACN and TFA.

-

Lyophilization and Reconstitution: Lyophilize the eluted peptides and reconstitute them in an appropriate buffer for mass spectrometry analysis.

Experimental Workflow and Data Analysis

The overall workflow for a typical metabolic labeling experiment using 13C,15N-GlcNAc is depicted below.

A Technical Guide to Isotopic Enrichment and Purity of N-Acetyl-D-glucosamine-13C,15N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic enrichment and purity of N-Acetyl-D-glucosamine-13C,15N, a critical stable isotope-labeled internal standard for research and development. This document outlines the significance of this compound in cellular signaling, presents available quantitative data on its isotopic purity, and details the experimental protocols for its characterization.

Introduction

N-Acetyl-D-glucosamine (GlcNAc) is a fundamental monosaccharide involved in a multitude of biological processes. It serves as a key structural component of bacterial and fungal cell walls, as well as the extracellular matrix in animals.[1][2] Beyond its structural roles, GlcNAc is a critical signaling molecule that influences various cellular pathways.[1][3][4] The isotopically labeled form, this compound, is an invaluable tool for researchers, enabling precise quantification and metabolic flux analysis in complex biological systems through techniques such as mass spectrometry and NMR spectroscopy.[5][6]

Isotopic Enrichment and Purity Data

The isotopic enrichment and chemical purity of commercially available this compound are crucial parameters for ensuring experimental accuracy. The following table summarizes representative quantitative data from various suppliers.

| Parameter | Specification | Source |

| Isotopic Purity (¹³C) | ≥99 atom % | Sigma-Aldrich[7] |

| Isotopic Purity (¹⁵N) | ≥98 atom % | Sigma-Aldrich, MedChemExpress[7] |

| Chemical Purity | ≥95% (CP) | Sigma-Aldrich[7] |

| Labeled Atoms | 13C, 15N | MedChemExpress[5][6] |

Key Signaling Pathways Involving N-Acetyl-D-glucosamine

GlcNAc and its derivatives are integral to several critical signaling pathways. Understanding these pathways is essential for designing experiments utilizing isotopically labeled GlcNAc.

One of the most significant roles of GlcNAc is in O-GlcNAcylation, a post-translational modification where a single N-acetylglucosamine moiety is attached to serine or threonine residues of nuclear and cytoplasmic proteins.[1][2] This process is analogous to phosphorylation and often competes for the same sites, thereby regulating protein activity, localization, and stability.[2] O-GlcNAcylation is involved in regulating transcription factors such as NF-κB, c-myc, and p53.[1]

N-linked glycosylation is another critical process where GlcNAc plays a foundational role. It forms part of the N-linked polysaccharide chains that are attached to proteins, influencing their folding, stability, and function.[1] Alterations in N-linked glycosylation patterns can impact cell surface signaling proteins.[1]

Experimental Protocols

The determination of isotopic enrichment and purity of this compound relies on robust analytical techniques, primarily mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Determination of Isotopic Enrichment by Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a powerful technique for accurately determining the isotopic enrichment of labeled compounds.[8]

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ultrapure water or methanol).

-

Create a series of dilutions to establish a standard curve.

-

For analysis in biological matrices, perform an appropriate extraction protocol to isolate the analyte.

-

-

Instrumentation:

-

Data Acquisition:

-

Acquire data in full scan mode to observe the entire isotopic distribution of the parent ion.

-

The mass shift for this compound will vary depending on the number of labeled atoms. For a fully labeled molecule (C8H15NO6), the mass shift would be +7 (6 from ¹³C and 1 from ¹⁵N).[7]

-

-

Data Analysis:

-

Calculate the isotopic enrichment by comparing the peak intensities of the labeled and unlabeled isotopologues.

-

Specialized software can be used to fit theoretical isotopic distributions to the experimental data to determine the precise enrichment levels of ¹³C and ¹⁵N.[11]

-

References

- 1. N-Acetylglucosamine Functions in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Acetylglucosamine - Wikipedia [en.wikipedia.org]

- 3. Functional Analysis of the N-Acetylglucosamine Metabolic Genes of Streptomyces coelicolor and Role in Control of Development and Antibiotic Production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Buy N-Acetyl-a-D-glucosamine-¹³C₆, ¹⁵N 1-phosphate, disodium salt ≥99 atom ¹³C, ≥98 atom ¹⁵N, ≥95 (CP) Isotope - Quality Reliable Supply [sigmaaldrich.com]

- 8. Determination of the Isotopic Enrichment of 13C- and 2H-Labeled Tracers of Glucose Using High-Resolution Mass Spectrometry: Application to Dual- and Triple-Tracer Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Automated Assignment of 15N And 13C Enrichment Levels in Doubly-Labeled Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for N-Acetyl-D-glucosamine-¹³C,¹⁵N in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of stable isotope-labeled N-Acetyl-D-glucosamine (GlcNAc), specifically N-Acetyl-D-glucosamine-¹³C,¹⁵N, in mass spectrometry-based proteomics and metabolomics. The focus is on the quantitative analysis of protein O-GlcNAcylation, a critical post-translational modification involved in numerous cellular processes.

Introduction

O-linked β-N-acetylglucosamine (O-GlcNAc) is a dynamic and ubiquitous post-translational modification of serine and threonine residues on nuclear and cytoplasmic proteins.[1] It plays a crucial role in regulating various cellular processes, including signal transduction, transcription, and metabolism.[2][3] Dysregulation of O-GlcNAcylation has been implicated in a range of diseases, such as cancer, diabetes, and neurodegenerative disorders.[3]

The use of stable isotope-labeled GlcNAc, such as ¹³C and ¹⁵N enriched forms, in conjunction with mass spectrometry, offers a powerful approach for the quantitative analysis of O-GlcNAcylation dynamics and for tracing the metabolic fate of GlcNAc.[2][3] This protocol outlines the key methodologies for metabolic labeling of cells, enrichment of O-GlcNAcylated proteins/peptides, and their subsequent analysis by mass spectrometry.

Signaling Pathway: Hexosamine Biosynthetic Pathway (HBP)

The metabolic incorporation of labeled GlcNAc relies on the Hexosamine Biosynthetic Pathway (HBP). Cells readily take up glucose and a small fraction (2-5%) is shunted into the HBP to produce UDP-N-acetylglucosamine (UDP-GlcNAc), the nucleotide sugar donor for O-GlcNAcylation.[4] By providing cells with ¹³C-labeled glucose, it is possible to generate ¹³C-labeled UDP-GlcNAc, which is then transferred onto proteins by O-GlcNAc transferase (OGT).[2][3][4]

Caption: The Hexosamine Biosynthetic Pathway leading to protein O-GlcNAcylation.

Experimental Workflow for Quantitative O-GlcNAc Analysis

The overall workflow for the quantitative analysis of O-GlcNAcylation using stable isotope labeling is depicted below. This process involves metabolic labeling, cell lysis, protein digestion, enrichment of O-GlcNAc peptides, and finally, LC-MS/MS analysis.

References

- 1. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mass Spectrometry for O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Mass Spectrometry for O-GlcNAcylation [frontiersin.org]

- 4. A Novel Quantitative Mass Spectrometry Platform for Determining Protein O-GlcNAcylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

How to perform metabolic labeling in cell culture with N-Acetyl-D-glucosamine-13C,15N

Application Notes: Metabolic Labeling with N-Acetyl-D-glucosamine-¹³C,¹⁵N

For Investigating Glycosylation Dynamics and Hexosamine Biosynthesis Pathway Flux

Introduction

Metabolic labeling is a powerful technique used to trace the journey of molecules through cellular pathways. By providing cells with substrates containing stable (non-radioactive) heavy isotopes, researchers can track their incorporation into macromolecules like proteins and glycans. N-Acetyl-D-glucosamine (GlcNAc) is a critical amino sugar that serves as a fundamental building block for complex carbohydrates and a key signaling molecule in the form of O-GlcNAcylation, a post-translational modification of nuclear and cytoplasmic proteins.[1][2] This modification is dynamic and plays a crucial role in regulating nearly all cellular processes.[3] The use of N-Acetyl-D-glucosamine labeled with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) allows for the precise and quantitative analysis of GlcNAc metabolism and O-GlcNAcylation dynamics by mass spectrometry.

Principle of the Method

Cells are cultured in a medium where standard GlcNAc is replaced with N-Acetyl-D-glucosamine-¹³C,¹⁵N. This "heavy" GlcNAc is taken up by the cells and enters the Hexosamine Biosynthesis Pathway (HBP).[1][2] The HBP ultimately produces UDP-N-acetylglucosamine (UDP-GlcNAc), the activated form of GlcNAc.[1] This heavy UDP-GlcNAc is then used by the cell as a substrate for glycosyltransferases, including O-GlcNAc transferase (OGT), which attaches the heavy GlcNAc moiety to serine and threonine residues of target proteins.[2][4]

After a period of labeling, proteins and metabolites are extracted. Using high-resolution mass spectrometry, the mass difference between the naturally abundant "light" (containing ¹²C and ¹⁴N) and the "heavy" (containing ¹³C and ¹⁵N) GlcNAc-modified proteins or metabolites can be precisely measured. This allows for the quantification of changes in glycosylation levels, the turnover rate of O-GlcNAc modifications, and the metabolic flux through the HBP under various experimental conditions.[5][6]

Advantages of Dual ¹³C,¹⁵N Labeling

-

Increased Mass Shift: The combined use of ¹³C and ¹⁵N provides a larger mass difference compared to single-isotope labeling, which can improve the resolution and confidence of detection in complex mass spectra.

-

Robust Quantification: Dual labeling provides a more distinct isotopic signature, reducing potential overlap with naturally occurring isotopic peaks and enhancing the accuracy of quantification.

-

Tracing Carbon and Nitrogen Fates: This method allows for the simultaneous tracking of both carbon and nitrogen atoms from GlcNAc as they are incorporated into various biomolecules, offering deeper insights into metabolic pathways.[7]

Applications

-

Quantitative Glycoproteomics: Measuring the dynamics of protein O-GlcNAcylation in response to stimuli, disease states (e.g., cancer, diabetes), or drug treatments.[4][8]

-

Metabolic Flux Analysis: Quantifying the rate of UDP-GlcNAc biosynthesis through the HBP.[2]

-

Drug Discovery: Screening for compounds that modulate OGT or O-GlcNAcase (OGA) activity, the enzymes that add and remove O-GlcNAc, respectively.[2]

-

Signal Transduction Studies: Investigating the crosstalk between O-GlcNAcylation and other post-translational modifications, such as phosphorylation.

Protocols

Protocol 1: Metabolic Labeling of Adherent Mammalian Cells

This protocol provides a general guideline for labeling adherent cells. Optimization may be required depending on the cell line and experimental goals.

Materials:

-

N-Acetyl-D-glucosamine-¹³C,¹⁵N (isotopic purity >98%)

-

Cell culture medium appropriate for the cell line (e.g., DMEM, RPMI-1640), preferably glucose- and glutamine-free for certain flux experiments, otherwise standard medium is used.

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell scrapers

-

Conical tubes (15 mL and 50 mL)

-

Tissue culture plates/flasks

Procedure:

-

Cell Preparation: Plate cells in standard growth medium and allow them to reach 70-80% confluency. Ensure healthy, logarithmically growing cells for optimal label incorporation.[9]

-

Preparation of Labeling Medium: Prepare the complete labeling medium by supplementing the base medium with dFBS, Penicillin-Streptomycin, and the desired final concentration of N-Acetyl-D-glucosamine-¹³C,¹⁵N. A common starting concentration is 1-5 mM, but this should be optimized.

-

Initiation of Labeling:

-

Aspirate the standard growth medium from the cell culture plates.

-

Gently wash the cells twice with sterile PBS to remove residual light GlcNAc.

-

Add the pre-warmed labeling medium to the cells.

-

-

Incubation: Culture the cells in the labeling medium for the desired duration. The incubation time can range from a few hours to several days, depending on the turnover rate of the modification and the experimental question. For dynamic studies, a time-course experiment is recommended.[6]

-

Cell Harvesting:

-

Aspirate the labeling medium.

-

Wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold PBS and use a cell scraper to detach the cells.

-

Transfer the cell suspension to a pre-chilled conical tube.

-

Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.

-

Carefully aspirate the supernatant.

-

The cell pellet can be snap-frozen in liquid nitrogen and stored at -80°C for downstream processing.

-

Protocol 2: Sample Preparation for Mass Spectrometry-Based Proteomics

This protocol outlines a general workflow for preparing labeled cell pellets for O-GlcNAc proteomics analysis.

Materials:

-

Lysis buffer (e.g., RIPA buffer containing protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Sequencing-grade trypsin

-

Ammonium bicarbonate solution (50 mM)

-

Enrichment kit for O-GlcNAc peptides (e.g., using lectin affinity chromatography like WGA, or chemoenzymatic methods)[3]

-

C18 solid-phase extraction (SPE) columns/tips for desalting

-

Mass spectrometer compatible solvents (e.g., acetonitrile, formic acid)

Procedure:

-

Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer. Incubate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of the lysate using a BCA assay or a similar method.

-

Reduction and Alkylation:

-

Take a desired amount of protein (e.g., 1 mg).

-

Add DTT to a final concentration of 10 mM and incubate at 56°C for 45 minutes.

-

Allow the sample to cool to room temperature.

-

Add IAA to a final concentration of 25 mM and incubate in the dark at room temperature for 30 minutes.

-

-

Protein Digestion:

-

Dilute the sample with 50 mM ammonium bicarbonate to reduce the concentration of denaturants.

-

Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio.

-

Incubate overnight at 37°C.

-

-

Enrichment of O-GlcNAc Peptides (Optional but Recommended):

-

Due to the low stoichiometry of O-GlcNAcylation, enrichment is often necessary for successful identification and quantification.[5]

-

Follow the manufacturer's protocol for the chosen enrichment strategy (e.g., WGA lectin affinity or chemoenzymatic tagging).

-

-

Desalting:

-

Acidify the peptide solution with formic acid.

-

Desalt the peptides using C18 SPE tips according to the manufacturer's instructions.

-

Elute the peptides and dry them completely using a vacuum centrifuge.

-

-

Mass Spectrometry Analysis:

-

Reconstitute the dried peptides in a solution of 2% acetonitrile and 0.1% formic acid.

-

Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The instrument method should be configured to detect the mass shifts corresponding to the ¹³C,¹⁵N-GlcNAc modification.

-

Data analysis is performed using specialized software to identify O-GlcNAcylated peptides and quantify the light-to-heavy ratios.

-

Data Presentation

Quantitative data from metabolic labeling experiments are typically presented in tables to facilitate comparison between different conditions.

Table 1: Relative Quantification of O-GlcNAcylation on Specific Proteins in Response to Treatment

| Protein ID (Uniprot) | Gene | Peptide Sequence | Fold Change (Treated/Control) | p-value |

| P62993 | NUP62 | FGSFGSQGAGSTAR | 2.5 | 0.008 |

| Q9H2Z2 | HCFC1 | VTSPTSTSQSPTK | 0.6 | 0.012 |

| P35637 | NFKB1 | GALSPLSLK | 1.8 | 0.021 |

| Q13507 | OGT | ATFSQDEIQR | 1.1 | 0.450 |

| Denotes site of O-GlcNAcylation |

Table 2: Time-Course of ¹³C,¹⁵N-GlcNAc Incorporation into a Target Protein

| Protein ID (Uniprot) | Time Point | % Heavy Label Incorporation |

| P62993 | 0 hr | 0% |

| P62993 | 4 hr | 22% |

| P62993 | 8 hr | 45% |

| P62993 | 16 hr | 78% |

| P62993 | 24 hr | 91% |

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Caption: Hexosamine Biosynthesis and O-GlcNAcylation Pathway.

Caption: Experimental workflow for metabolic labeling proteomics.

References

- 1. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Hexosamine biosynthetic pathway and O-GlcNAc cycling of glucose metabolism in brain function and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Mass Spectrometry for O-GlcNAcylation [frontiersin.org]

- 6. A Novel Quantitative Mass Spectrometry Platform for Determining Protein O-GlcNAcylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hexosamine Biosynthetic Pathway and Glycosylation Regulate Cell Migration in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

Application Notes and Protocols for LC-MS Analysis Using N-Acetyl-D-glucosamine-¹³C,¹⁵N as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the quantitative analysis of N-Acetyl-D-glucosamine (GlcNAc) in biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS) with N-Acetyl-D-glucosamine-¹³C,¹⁵N as an internal standard (IS). The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.

Introduction

N-Acetyl-D-glucosamine is a vital monosaccharide involved in numerous biological processes, including the formation of glycoproteins, glycolipids, and glycosaminoglycans. It is a key component of the hexosamine biosynthetic pathway (HBP), which plays a significant role in cellular signaling through O-GlcNAcylation. Accurate quantification of GlcNAc is essential for studying its role in various physiological and pathological states, including cancer, diabetes, and neurodegenerative diseases. LC-MS has emerged as a powerful technique for this purpose due to its high sensitivity and selectivity.

Signaling Pathway: Hexosamine Biosynthetic Pathway (HBP) and O-GlcNAcylation

The diagram below illustrates the central role of N-Acetyl-D-glucosamine in the Hexosamine Biosynthetic Pathway and subsequent O-GlcNAcylation of proteins, a critical post-translational modification that modulates the function of numerous cellular proteins.

Caption: The Hexosamine Biosynthetic Pathway and O-GlcNAcylation Cycle.

Experimental Workflow for LC-MS Analysis

A generalized workflow for the quantification of N-Acetyl-D-glucosamine using a stable isotope-labeled internal standard is presented below.

Caption: General workflow for LC-MS/MS analysis of GlcNAc.

Detailed Experimental Protocols

The following protocols are adapted from established methods for the analysis of N-Acetyl-D-glucosamine and can be used as a starting point for method development with N-Acetyl-D-glucosamine-¹³C,¹⁵N.

Materials and Reagents

-

N-Acetyl-D-glucosamine (analyte standard)

-

N-Acetyl-D-glucosamine-¹³C,¹⁵N (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

Sample Preparation Protocol (Human Plasma)

-

Thaw frozen human plasma samples on ice.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

-

Add 10 µL of the internal standard working solution (N-Acetyl-D-glucosamine-¹³C,¹⁵N in water) to each sample, calibration standard, and quality control sample.

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase.

-

Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters

The following table outlines a starting point for the Liquid Chromatography and Mass Spectrometry parameters. These may require optimization based on the specific instrumentation used.

| Parameter | Recommended Condition |

| Liquid Chromatography | |

| Column | HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |